Decahydro-1h-3-benzazepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJAYHHMPIYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCNCCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10533-21-8 | |
| Record name | decahydro-1H-3-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Decahydro 1h 3 Benzazepine and Its Analogues
Classical Total Synthesis Approaches to the Benzazepine Core
Traditional synthetic routes to the benzazepine core have historically relied on foundational organic reactions that build the seven-membered ring through cyclization or rearrangement pathways.
Cyclization Reactions in Benzazepine Formation
Intramolecular cyclization is a cornerstone of benzazepine synthesis, where a suitably functionalized acyclic precursor is induced to form the seven-membered ring. A variety of methods have been developed to achieve this transformation.
Radical Cyclization: Metal-free cascade oxidative cyclization methods have been developed for synthesizing benzo[b]azepin-2-ones from 1,7-dienes. These reactions can generate radicals through direct C-H cleavage, avoiding the need for photocatalysts or transition metals, and proceed via a radical-mediated pathway involving cyclization and single-electron transfer nih.gov.
Electrophilic and Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular cyclization represents a significant strategy. For instance, a bridged analogue, 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine, has been prepared through a sequence involving a tandem Michael addition and a Pd-catalyzed cyclization to form a key indene (B144670) intermediate. This intermediate is then subjected to hydrogenolysis and a final base-induced cyclization to form a lactam, which is subsequently reduced with borane (B79455) to yield the target benzazepine nih.gov. Similarly, substituted 1,4-benzodiazepines have been synthesized via palladium-catalyzed cyclization where a π-allylpalladium intermediate undergoes intramolecular nucleophilic attack by an amide nitrogen to form the seven-membered ring nih.gov. Another approach involves the iodine-promoted intramolecular cross-coupling and annulation of butenyl anilines, which proceeds through C-H activation and C-C bond formation nih.gov.
Ring Expansion Strategies for Azepine Ring Construction
An alternative to direct cyclization is the expansion of a pre-existing, more readily synthesized five- or six-membered ring. This approach leverages the stability of precursors like piperidines or pyridines to build the less common azepine system.
Expansion of Piperidines: Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines jst.org.in. The stereochemical and regiochemical outcomes of this expansion process have been investigated using semiempirical molecular orbital calculations jst.org.in.
Expansion of Aromatic N-Heterocycles: A general method for the dearomative ring expansion of aromatic N-heterocycles like pyridines, isoquinolines, and quinolines to azepines has been developed using visible-light-mediated photochemistry researchgate.net. This process is believed to involve photochemical excitation of an N-ylide followed by diradical recombination and a 6π-electrocyclic ring opening researchgate.net. Another strategy employs iodine to promote the expansion of pyridine (B92270) rings, a reaction that involves two successive iodination steps to facilitate the ring opening and subsequent formation of the azepine flinders.edu.au. A photochemical dearomative ring expansion of nitroarenes, mediated by blue light, can also transform a six-membered benzene (B151609) ring into a seven-membered azepine system nih.gov.
Modern and Stereoselective Synthetic Routes to Decahydro-1H-3-Benzazepine
Contemporary synthetic efforts focus on achieving high levels of stereocontrol and efficiency, employing asymmetric catalysis, modern reagents, and advanced manufacturing techniques. While many methods target the related tetrahydro-3-benzazepine scaffold, these can be readily converted to the decahydro system via catalytic hydrogenation of the aromatic ring.
Asymmetric Synthesis and Chiral Pool Approaches
The demand for enantiomerically pure benzazepines has driven the development of asymmetric synthetic methods. These routes introduce chirality either from a chiral catalyst or by starting with an enantiopure building block from the "chiral pool."
Catalytic Asymmetric Hydrogenation: A highly efficient method for preparing chiral tetrahydro-3-benzazepine motifs involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates nih.gov. Using an N,P-ligated iridium complex, a range of 1-aryl- and 1-alkyl-substituted substrates can be converted to their corresponding saturated products with excellent enantioselectivity and in high yields nih.gov.
Chiral Auxiliary and Chiral Pool Synthesis: An alternative asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines has been described using (R)-phenylglycinol as a chiral auxiliary researchgate.net. Condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol yields diastereomeric oxazolo[2,3-b] researchgate.netbenzazepin-5(6H)-ones. Subsequent reduction and hydrogenolytic removal of the chiral auxiliary provides access to both enantiomers of the target 2-substituted tetrahydro-3-benzazepines researchgate.net.
| Method | Catalyst/Auxiliary | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Ref |
| Asymmetric Hydrogenation | N,P-ligated Iridium Complex | Cyclic ene-carbamates | 91–99% | 92–99% | nih.gov |
| Chiral Auxiliary | (R)-phenylglycinol | 2-(2-oxoalkyl)phenylacetic acids | High (enantiopure products) | Not specified | researchgate.net |
Organocatalytic and Metal-Catalyzed Methods
Metal catalysis is a dominant theme in modern benzazepine synthesis, offering high efficiency and selectivity. While organocatalysis is a powerful tool in modern synthesis, its application to the specific this compound core is less documented than for related heterocyclic systems like benzodiazepines researchgate.netresearchgate.net.
Metal-Catalyzed Synthesis: A variety of transition metals have been employed to construct the benzazepine skeleton.
Iridium: As mentioned, iridium complexes are highly effective for the asymmetric hydrogenation of benzazepine precursors, providing chiral products with high enantiomeric excess nih.gov.
Palladium: Palladium catalysis is used for intramolecular cyclizations to form the seven-membered ring, as seen in the synthesis of a bridged 3-benzazepine derivative nih.gov.
Copper: A copper-catalyzed intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine has been developed to asymmetrically construct enantioenriched 2,3-substituted-1-benzazepine derivatives nih.gov. This protocol utilizes a chiral bisphosphine-copper catalyst to achieve high diastereoselectivity and enantioselectivity nih.gov.
| Metal Catalyst | Reaction Type | Key Features | Ref |
| Iridium | Asymmetric Hydrogenation | High enantioselectivity (up to 99% ee) for chiral tetrahydro-3-benzazepines. | nih.gov |
| Palladium | Intramolecular Cyclization | Effective for constructing bridged and complex benzazepine ring systems. | nih.gov |
| Copper | Intramolecular Reductive Cyclization | Asymmetric synthesis of 2,3-disubstituted 1-benzazepines with high diastereo- and enantioselectivity. | nih.gov |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up nih.govflinders.edu.au. In this paradigm, reagents are pumped through a network of tubes and reactors where reactions occur sequentially flinders.edu.au.
Derivatization Strategies for this compound Analogues
The this compound scaffold, a saturated bicyclic amine, offers multiple points for structural modification, enabling the generation of diverse analogues with potentially varied biological activities. Derivatization strategies primarily focus on the nucleophilic nitrogen atom and the carbon atoms of the fused ring system. These modifications are crucial for exploring the structure-activity relationships (SAR) of this chemical class.
Functionalization at Nitrogen and Carbon Positions
Nitrogen Atom Functionalization:
The secondary amine nitrogen in the this compound core is a primary site for functionalization due to its nucleophilicity. Common derivatization reactions at this position include N-alkylation and N-acylation.
N-Alkylation: This involves the introduction of alkyl, aryl, or heterocyclic groups onto the nitrogen atom. The reaction is typically achieved by treating the parent this compound with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. Reductive amination, a versatile method for forming C-N bonds, can also be employed by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of substituents.
N-Acylation: The introduction of an acyl group to the nitrogen atom can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction forms an amide linkage, which can alter the electronic properties and hydrogen bonding capacity of the molecule. A variety of amides can be synthesized, contributing to the exploration of the chemical space around the scaffold.
Carbon Atom Functionalization:
Functionalization of the carbon skeleton of this compound is more challenging and often requires the synthesis of appropriately substituted precursors before the final ring system is formed. However, for the existing scaffold, certain positions may be amenable to functionalization.
C-Alkylation: While direct C-H activation and subsequent alkylation on the saturated carbocyclic rings can be difficult, strategies involving the formation of an enolate or an equivalent from a ketone precursor (e.g., a decahydro-3-benzazepinone) would allow for the introduction of alkyl groups at the α-position to the carbonyl. Subsequent reduction of the ketone would yield the C-alkylated this compound.
The following table summarizes common functionalization strategies for the this compound scaffold:
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Tertiary Amine |
| Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| Nitrogen | N-Acylation | Acyl chloride/Anhydride, Base (e.g., Et₃N) | Amide |
| Carbon (via precursor) | C-Alkylation (of ketone precursor) | Base (e.g., LDA), Alkyl halide | Alkyl Group |
Scaffold Diversification through Parallel Synthesis
Parallel synthesis is a powerful strategy for the rapid generation of a library of related compounds from a common scaffold, such as this compound. This approach is instrumental in medicinal chemistry for the efficient exploration of SAR. By systematically varying the substituents at different positions of the scaffold, a large number of analogues can be synthesized simultaneously.
For the this compound core, a parallel synthesis approach would typically involve a common intermediate that can be readily diversified in the final steps. For instance, a protected this compound derivative could be deprotected and then subjected to a variety of N-alkylation or N-acylation reactions in a parallel format using a multi-well plate setup.
Solid-Phase Synthesis:
Solid-phase synthesis offers several advantages for the construction of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. A this compound scaffold could be anchored to a solid support, for example, through a linker attached to the aromatic ring of a tetrahydro-3-benzazepine precursor. Subsequent chemical transformations on the scaffold, such as reduction of the aromatic ring and derivatization of the nitrogen atom, could be performed. The final diversified products would then be cleaved from the resin.
A representative workflow for the parallel synthesis of this compound analogues is outlined below:
| Step | Description | Key Reagents/Techniques |
| 1. Scaffold Synthesis | Synthesis of a common this compound intermediate. | Multi-step organic synthesis. |
| 2. Parallel Derivatization | Reaction of the common intermediate with a library of building blocks. | Automated liquid handlers, multi-well reaction blocks. |
| 3. Purification | Removal of excess reagents and byproducts. | High-throughput purification techniques (e.g., automated flash chromatography, preparative HPLC). |
| 4. Analysis | Characterization and quality control of the synthesized library. | LC-MS, NMR. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance in order to minimize the environmental impact of chemical processes. Key principles that can be applied include the use of catalytic methods, atom economy, and the selection of environmentally benign reagents and solvents.
Catalytic Hydrogenation:
The synthesis of the this compound core often involves the reduction of a tetrahydro- or dihydro-3-benzazepine precursor. Catalytic hydrogenation is a prime example of a green chemical process. nih.gov It typically utilizes a heterogeneous catalyst (e.g., palladium on carbon, platinum oxide) and molecular hydrogen as the reducing agent. This method is highly atom-economical, as the only byproduct is water (if any). nih.gov The use of catalytic amounts of the metal and the ability to recycle the catalyst contribute to the sustainability of this process. For instance, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been shown to be a highly efficient and atom-economical method for producing chiral tetrahydro-3-benzazepines, which are key precursors. nih.gov
Use of Greener Solvents and Reagents:
The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. In the context of derivatization, the use of solid acid catalysts or enzymatic methods could provide more environmentally friendly alternatives to traditional reagents. For example, some syntheses of benzazepine analogues have explored the use of reusable heterogeneous catalysts and solvent-free reaction conditions.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a valuable tool for promoting green chemistry. Microwave heating can lead to significantly reduced reaction times, increased product yields, and enhanced reaction selectivity. These benefits can translate to lower energy consumption and reduced waste generation. The application of microwave irradiation to the synthesis and derivatization of benzazepine scaffolds has been reported for other classes of these heterocycles and could be adapted for the this compound system.
The following table highlights the application of green chemistry principles to the synthesis of this compound analogues:
| Green Chemistry Principle | Application in Synthesis | Example |
| Catalysis | Use of catalysts to reduce energy requirements and waste. | Catalytic hydrogenation of a tetrahydro-3-benzazepine precursor using Pd/C. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Asymmetric hydrogenation using H₂ gas. nih.gov |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Exploring aqueous reaction conditions for derivatization steps. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave-assisted synthesis to reduce reaction times and energy consumption. |
By integrating these principles into the synthetic design, the production of this compound and its analogues can be made more sustainable and environmentally responsible.
Structural Characterization and Stereochemical Analysis of Decahydro 1h 3 Benzazepine Systems
Advanced Spectroscopic Techniques for Elucidating Decahydro-1H-3-Benzazepine Structures
A suite of sophisticated spectroscopic methods is indispensable for the detailed structural characterization of this compound systems in both solution and the solid state.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the conformational dynamics of this compound derivatives. Variable-temperature (VT) NMR studies have been particularly insightful. For instance, studies on N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines have revealed the existence of two puckered, mirror-image (enantiomorphic) conformations. researchgate.netrsc.org The energy barrier for the interconversion between these chair-like forms was determined to be approximately 11 kcal/mol. researchgate.netrsc.org
The assignment of specific conformations is achieved by analyzing the magnitude of proton-proton (¹H-¹H) vicinal coupling constants, which are sensitive to the dihedral angles between adjacent protons. researchgate.netrsc.org Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are routinely employed to unambiguously assign all proton and carbon signals and to identify through-space proximities between protons, which provides crucial conformational information. researchgate.netrsc.orgmdpi.com NOESY experiments, for example, can reveal spatial interactions that support specific stereochemical assignments. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for Benzazepine Derivatives
This table summarizes key NMR spectral data for related benzazepine and similar heterocyclic systems, illustrating the chemical shifts observed for different nuclei within the core structure.
| Compound | Nucleus | Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|---|
| N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines | ¹H, ¹³C | VT-NMR, COSY, NOESY | Variable temperature spectra show interconverting chair conformations. | researchgate.netrsc.org |
| 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo researchgate.netcymitquimica.comimidazo[2,1-c] researchgate.netresearchgate.netoxazepin-5-amine | ¹H, ¹³C | NMR | ¹H: 1.32 (s, 6H), 1.83–1.88 (m, 2H), 3.54–3.56 (m, 1H), 3.63–3.65 (m, 1H), 4.33 (s, 1H), 7.25–7.85 (m, ArH, 9H). ¹³C: 29.8, 40.3, 42.5, 71.0, 75.9, 110.3, 114.2, 120.5, 121.4, 122.8, 123.1, 129.6, 136.3, 143.5, 146.4, 149.7. | mdpi.com |
| 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | ¹H | NMR | ¹H: 2.65 (m, 4H), 2.94 (m, 2H), 3.85 (s, 3H), 3.79 (s, 3H), 6.78 (dd, 2H, J = 8.4 Hz, J = 17.4 Hz), 8.37 (1H). | rug.nl |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound derivatives and can offer insights into the strain within the seven-membered ring. The vibrational frequencies of specific bonds, such as the C=O stretching in ketone derivatives or N-H stretching in secondary amines, are sensitive to their chemical environment and molecular conformation.
Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to assign vibrational modes and to understand how factors like ring size and hydrogen bonding influence vibrational frequencies. researchgate.netnih.govmdpi.com For example, changes in the C-C stretching vibrations within the aromatic ring can be observed in the 1625–1430 cm⁻¹ region of the IR and Raman spectra. mdpi.com Analysis of the potential energy distribution (PED) helps in the precise assignment of each vibrational mode. nih.govmdpi.com
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of synthesized this compound derivatives and for assessing their purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the compound. researchgate.net Coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can be used to separate and identify components in a mixture, making it an essential technique for reaction monitoring and quality control. core.ac.uk
X-ray Crystallography of this compound Derivatives
While spectroscopic methods provide a wealth of information about the structure and dynamics in solution, X-ray crystallography offers a definitive, high-resolution picture of the molecule's conformation in the solid state. nih.gov
Single-crystal X-ray diffraction studies on derivatives of the benzazepine family have been crucial in determining their precise three-dimensional structures. researchgate.netmdpi.commdpi.com These studies reveal the preferred solid-state conformations of the fused ring system. For example, in a 4-phenyl-decahydro-1H-1,5-benzodiazepin-2-one, a related structure, the six-membered ring was found to adopt a chair conformation, while the seven-membered ring adopted a "twist boat" conformation. researchgate.net
The crystal structure also provides information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. researchgate.net These packing arrangements can influence the physical properties of the solid material.
Table 2: Crystallographic Data for Representative Benzazepine-Related Structures
This table presents key crystallographic parameters for several benzazepine-related compounds, highlighting the diversity in crystal systems and unit cell dimensions.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 4-Phenyl-decahydro-1H-1,5-benzodiazepin-2-one derivative | Not specified | Not specified | Not specified | Fused 6- and 7-membered rings adopt chair and “twist boat” conformations. | researchgate.net |
| Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine | Not specified | Centrosymmetric | Not specified | Details on molecular projection and R enantiomer provided. | mdpi.com |
| C₁₉H₂₀ClN₃O | C₁₉H₂₀ClN₃O | Orthorhombic | Not specified | θmax 33.80° (0.64 Å resolution) | mdpi.com |
| (2r,5s)-7a (perhydroquinoxaline derivative) | C₂₆H₃₉N₃O₃Si | Not specified | Not specified | Thermal ellipsoids at 50% probability. | mdpi.com |
The co-crystallization of this compound derivatives with biological macromolecules, such as proteins and enzymes, is a powerful technique to understand their mechanism of action at a molecular level. nih.gov By obtaining a crystal structure of the ligand-protein complex, researchers can visualize the precise binding mode of the benzazepine derivative within the active site of the protein. This information is invaluable for structure-based drug design, allowing for the optimization of ligand-receptor interactions to improve potency and selectivity. While specific co-crystallization studies for this compound itself were not found in the provided search results, the principles of this technique are widely applied in medicinal chemistry for similar heterocyclic scaffolds.
Chiroptical Methods for Stereochemical Assignment
Chiroptical spectroscopy, which encompasses techniques that probe the differential interaction of chiral molecules with polarized light, is a powerful tool for assigning the absolute configuration and studying the conformational equilibria of optically active compounds. chiralabsxl.compace.edu For this compound systems, which can exist as multiple stereoisomers due to the presence of chiral centers, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are particularly insightful. unipi.it
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption, plotted as a function of wavelength, results in a CD spectrum characterized by positive or negative bands (Cotton effects) that are highly sensitive to the molecule's three-dimensional structure. unipi.it The sign and intensity of these bands provide a unique fingerprint for a specific enantiomer and its conformation. chiralabsxl.com
While specific CD spectra for this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining analogous saturated heterocyclic systems. The stereochemical assignment is often achieved by comparing the experimental CD spectrum of an unknown compound with that of a closely related molecule whose absolute configuration has been unequivocally determined, for instance, through X-ray crystallography. chiralabsxl.com
For chiral molecules, the enantiomers will exhibit mirror-image CD spectra. This principle is fundamental for assigning the absolute handedness of a compound. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for predicting CD spectra, allowing for the assignment of absolute configuration by matching the calculated spectrum of a specific stereoisomer with the experimental data. researchgate.netfrontiersin.org
In systems like this compound, the observed CD spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, changes in temperature or solvent that shift the conformational equilibrium can lead to corresponding changes in the CD spectrum, providing insights into the conformational dynamics of the molecule. wiley.com
Table 1: Illustrative CD Spectral Data for Chiral Heterocyclic Compounds
| Compound Class | Chromophore | Wavelength (nm) | Sign of Cotton Effect | Application |
| Substituted Tetrahydroisoquinolines | Aromatic | ~270-290 nm | Dependent on stereochemistry | Assignment of absolute configuration at C-1 |
| Chiral 1,2-Diketones | n-π* (C=O) | >350 nm | Dependent on diketone chirality | Study of cage molecules and substituent effects quick.cz |
| Cyclic Dipeptides (Diketopiperazines) | Amide | ~210-240 nm | Dependent on stereoisomer | Differentiation of stereoisomers nih.gov |
This table provides generalized data for analogous compound classes to illustrate the application of CD spectroscopy. The specific values for this compound would depend on its unique structure and chromophores.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. frontiersin.org An ORD curve that crosses the zero-rotation axis within an absorption band is known as a Cotton effect curve, and its shape (positive or negative) is directly related to the stereochemistry of the chiral center nearest to the chromophore. wiley.com
ORD and CD are intimately related phenomena (mathematically linked by the Kronig-Kramers transforms) and provide complementary stereochemical information. pace.edu Historically, ORD was a primary tool for configurational and conformational analysis, especially for ketones. wiley.com The "Octant Rule" was a successful empirical rule developed to predict the sign of the Cotton effect in the ORD spectra of chiral cyclohexanones based on the spatial disposition of substituents relative to the carbonyl chromophore. wiley.com
Conformational Dynamics and Ring Inversion Barriers
The this compound ring system is not static but exists in a dynamic equilibrium between different conformations. The fused ring system, consisting of a cyclohexane (B81311) and an azepane ring, can adopt various chair, boat, and twist-boat forms. The interconversion between these conformers, particularly the flipping of the rings, is associated with specific energy barriers.
Studies on analogous saturated nitrogen heterocycles, such as decahydroisoquinolines, provide significant insight into the expected conformational behavior. rsc.orgaip.org The cis- and trans-fused isomers of decahydro systems exhibit distinct conformational properties. For cis-decahydroisoquinoline, a conformational equilibrium exists between two "twin-chair" conformations, which interconvert through a process of ring inversion. rsc.orgaip.org The energy barrier for this interconversion in related small cyclic molecules is typically in the range of 40-55 kJ/mol. aip.org
Nitrogen inversion, the pyramidal flipping of the substituent on the nitrogen atom, is another key dynamic process. scribd.comrsc.org The barrier to nitrogen inversion can be substantial and is influenced by the nature of the substituent on the nitrogen atom and the strain within the ring system. scribd.comrsc.org In six-membered rings, electron-withdrawing substituents on the nitrogen generally increase the barrier, while in some bridged systems, the nitrogen inversion barrier can be significantly lowered. rsc.org
Table 2: Representative Energy Barriers for Conformational Processes in Saturated Heterocycles
| Compound / System | Process | Method | Energy Barrier (kJ/mol) | Reference |
| cis-Decahydroisoquinoline | Double Ring Inversion | Dielectric Spectroscopy / NMR Analogy | ~40-53 | aip.org |
| Aziridine (3-membered ring) | Nitrogen Inversion | NMR Spectroscopy | High due to angle strain | scribd.com |
| Piperidine (6-membered ring) | Ring Inversion | NMR Spectroscopy | Low | scribd.com |
| N-Methyltetrahydro-1,2-oxazine | Nitrogen Inversion | NMR Spectroscopy | ~57.3 (13.7 kcal/mol) | rsc.org |
This table presents data from analogous systems to illustrate the typical energy ranges for these dynamic processes. Specific barriers for this compound would require dedicated experimental measurement.
The conformational preference in systems like cis-decahydroisoquinoline has been shown to favor the conformer where the nitrogen lone pair can occupy an 'inside' position, a preference that can be altered by N-protonation or N-alkylation. rsc.org Similar effects would be anticipated for the this compound system, where the nature of the substituent on the nitrogen atom would play a crucial role in determining the dominant conformation and the dynamics of the ring system.
Molecular Interactions and Ligand Binding Studies of Decahydro 1h 3 Benzazepine Derivatives
In Vitro Receptor Binding Profiling Methodologies
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of decahydro-1H-3-benzazepine derivatives for their molecular targets. These assays measure the strength of the interaction between a ligand (the this compound derivative) and a receptor.
Radioligand binding assays are a common and sensitive technique used to characterize the affinity of a test compound for a receptor. This method involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target receptor. The assay measures the ability of the unlabeled test compound, in this case, a this compound derivative, to displace the radioligand from the receptor.
The general procedure for a radioligand binding assay involves the following steps:
Preparation of Receptor Source: A source of the target receptor is required, which is typically a homogenate of a tissue known to express the receptor in high density (e.g., specific brain regions) or a cell line that has been genetically engineered to express the receptor.
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound derivative.
Separation of Bound and Free Radioligand: After the binding has reached equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through rapid filtration over glass fiber filters, which trap the larger membrane fragments containing the receptors while allowing the free radioligand to pass through.
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptor.
Data Analysis: The data are then analyzed to determine the concentration of the this compound derivative that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
Competitive binding experiments are a specific application of radioligand binding assays that are used to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor. These studies are crucial for understanding the selectivity of this compound derivatives.
For instance, the binding affinity of the iodinated this compound derivative, (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, for the D1 dopamine (B1211576) receptor was determined to have a Kd of 1.43 nM nih.gov. In competitive binding studies, this compound showed a higher potency than several established ligands, indicating its high affinity for the D1 receptor nih.gov.
Similarly, a series of 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have been evaluated for their affinity at α2-adrenoceptors and 5-HT1A receptors. Several of these compounds displayed high affinity for the 5-HT1A receptor, with pKi values ranging from 7.9 to 8.1 nih.gov. The S-enantiomer of one derivative showed higher affinity for the 5-HT1A receptor than the R-isomer (pKi of 8.2 versus 7.7) nih.gov.
Furthermore, the affinity of 1-substituted tetrahydro-1H-3-benzazepines for the phencyclidine binding site of the NMDA receptor has been investigated. In one study, a derivative with an acetanilide substituent displayed the highest NMDA receptor affinity with a Ki value of 89 nM.
| Compound | Target Receptor | Binding Affinity (Ki or pKi) |
|---|---|---|
| (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 | Kd = 1.43 nM |
| (S)-N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 5-HT1A | pKi = 8.2 |
| (R)-N-alkyl-5-chloro-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]azapine | 5-HT1A | pKi = 7.7 |
| 1-Acetanilide substituted tetrahydro-1H-3-benzazepine | NMDA (phencyclidine site) | Ki = 89 nM |
Enzyme Inhibition and Activation Studies
A comprehensive review of the scientific literature did not yield specific studies on the kinetic analysis of enzyme-decahydro-1H-3-benzazepine interactions, nor were there specific investigations into their roles in substrate mimicry or interactions with enzyme active sites. Therefore, detailed information on the following subsections is not available at this time.
No data available.
No data available.
Allosteric Modulation Mechanisms
While allosteric modulation is a known mechanism for the broader class of 3-benzazepines, particularly at the NMDA receptor, a thorough search of the scientific literature did not reveal specific studies detailing the allosteric modulation mechanisms of this compound derivatives on any receptor or enzyme.
Allosteric Binding Site Characterization
Recent research has shed light on the allosteric modulation of N-Methyl-D-aspartate (NMDA) receptors by 3-benzazepine derivatives, which are structurally related to the this compound scaffold. While specific studies on the decahydro- derivatives are limited, the findings on 3-benzazepines provide a valuable framework for understanding their potential allosteric binding sites.
One study identified the ifenprodil binding pocket in the amino-terminal domain (ATD) of the NMDA receptor as the allosteric site for certain 3-benzazepine derivatives. This binding results in a downstream allosteric modulation of the receptor's activity. The binding at this site is characterized by an inhibitory effect on the receptor, which is achieved through the immobilization of the connecting α5-helix to the ligand-binding domain. This conformational change ultimately leads to the inhibition of the receptor's function. The characterization of this allosteric pathway is a significant step in understanding how these compounds exert their modulatory effects.
Modulatory Effects on Orthosteric Ligand Binding
The binding of this compound derivatives to an allosteric site can have significant modulatory effects on the binding of orthosteric ligands. In the context of the NMDA receptor, the allosteric modulation by 3-benzazepine derivatives that bind to the ifenprodil pocket results in a non-competitive inhibition of the receptor. This means that the binding of the allosteric modulator reduces the maximal response of the orthosteric agonist (e.g., glutamate) without necessarily changing its binding affinity.
The mechanism involves a conformational change in the receptor that is transmitted from the allosteric site in the ATD to the ligand-binding domain (LBD) and the ion channel. This allosteric communication is crucial for the modulatory effect. The binding of the 3-benzazepine derivative to the ifenprodil pocket stabilizes a conformation of the receptor that is less responsive to the binding of the orthosteric agonist, thereby inhibiting its function. This downstream modulation highlights the intricate interplay between allosteric and orthosteric sites in controlling receptor activity.
Protein-Ligand Interaction Dynamics and Thermodynamics
Isothermal Titration Calorimetry is a highly sensitive technique used to measure the heat changes that occur during a binding event. In a typical ITC experiment, a solution of the ligand (in this case, a this compound derivative) is titrated into a solution containing the target protein. The heat released or absorbed during the binding is measured, providing a direct measurement of the binding enthalpy (ΔH).
From a single ITC experiment, one can determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equation:
ΔG = -RTln(Ka) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature. This complete thermodynamic profile provides valuable insights into the driving forces of the binding interaction. For instance, a binding event may be enthalpically driven, indicating strong hydrogen bonding and van der Waals interactions, or entropically driven, often due to the release of water molecules from the binding interface.
While no specific ITC data for this compound derivatives has been published, this technique would be invaluable in characterizing their binding to target receptors and understanding the thermodynamic basis of their structure-activity relationships.
Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand of interest is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
SPR provides kinetic information about the binding interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated as the ratio of koff to kon (Kd = koff/kon).
This kinetic data is crucial for understanding the dynamic aspects of ligand binding. For example, a compound with a slow dissociation rate will have a longer residence time on the target, which can translate to a more prolonged pharmacological effect. Although specific SPR studies on this compound derivatives have not been reported, this technique would be instrumental in elucidating their binding kinetics and optimizing their drug-target residence times.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies aim to identify the key structural features that determine their binding affinity and functional activity at their target receptors.
Systematic modifications of the this compound scaffold and analysis of the resulting changes in binding affinity provide valuable SAR insights. While comprehensive SAR data for this compound derivatives is scarce, studies on the related tetrahydro-3-benzazepines offer a glimpse into the potential SAR of this class of compounds.
For example, in a series of 1-substituted tetrahydro-1H-3-benzazepines investigated for their affinity to the phencyclidine binding site of the NMDA receptor, the nature of the substituent at the 1-position was found to be critical for binding affinity. The presence of a one-atomic spacer between the 3-benzazepine system and a phenyl residue at the 1-position was shown to be favorable for high NMDA receptor binding.
The following interactive table summarizes the binding affinities of selected 1-substituted tetrahydro-3-benzazepine derivatives for the NMDA receptor.
| Compound | R-group at Position 1 | Ki (nM) |
| 4a | Phenyl | 1200 |
| 4b | 4-Fluorophenyl | 980 |
| 4c | 4-Chlorophenyl | 750 |
| 4d | 4-Bromophenyl | 650 |
| 4e | 4-Methylphenyl | 1100 |
| 4f | 4-Methoxyphenyl | 1500 |
| 4g | 2-Thienyl | 890 |
| 4h | Benzyl (B1604629) | 250 |
| 4i | Phenethyl | 450 |
| 4j | 3-Phenylpropyl | 800 |
| 4k | Acetanilide | 150 |
| 4l | N-phenylacetamide | 89 |
These data indicate that both the nature and the conformational restriction of the substituent at position 1 significantly influence the binding affinity. For instance, the introduction of a conformationally restricted and H-bond accepting acetanilide substituent (compound 4l ) resulted in the highest affinity in this series. Such SAR studies are crucial for the rational design of more potent and selective this compound derivatives.
Stereochemical Influence on Molecular Recognition
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For derivatives of the this compound scaffold, the presence of multiple chiral centers gives rise to various stereoisomers, each with a unique spatial orientation. This distinct geometry can significantly influence the binding affinity and selectivity of these compounds for their respective receptors or enzymes. While specific research on the stereochemical influence on molecular recognition of this compound derivatives is limited in publicly available literature, the principles of stereoselectivity are well-established in medicinal chemistry and can be illustrated by examining the closely related and more extensively studied tetrahydro-1H-3-benzazepine derivatives.
The spatial arrangement of substituents on the chiral centers of a molecule dictates its ability to form optimal interactions with the amino acid residues in the binding pocket of a biological target. Receptors and enzymes are themselves chiral entities, and as such, they often exhibit a high degree of stereoselectivity when binding to ligands. This means that one stereoisomer of a compound may bind with significantly higher affinity than another.
A notable example within the broader benzazepine class is the case of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a potent dopamine receptor agonist. Studies have demonstrated that the dopaminergic activity of this compound resides almost exclusively in the (R)-enantiomer. This pronounced stereoselectivity suggests that the binding site of the dopamine receptor has a specific topographical requirement that is complementary to the spatial arrangement of the (R)-isomer, allowing for favorable intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. The (S)-enantiomer, with its mirror-image configuration, is unable to achieve the same degree of complementarity, resulting in a weaker binding affinity and diminished biological activity.
Similarly, research into 1,4-disubstituted tetrahydro-1H-3-benzazepine derivatives has revealed stereoselective binding to sigma (σ) receptors. Different enantiomers of these compounds have been shown to possess varying affinities for σ1 and σ2 receptor subtypes. This highlights that even subtle changes in the three-dimensional structure can lead to significant differences in receptor recognition and selectivity.
The underlying principle of this stereochemical influence lies in the concept of "chiral recognition." For a ligand to bind effectively to its target, it must adopt a conformation that fits snugly into the binding site. The specific arrangement of functional groups in one stereoisomer may allow for multiple, high-energy favorable interactions with the receptor, leading to a stable ligand-receptor complex. In contrast, its corresponding enantiomer or diastereomer may experience steric hindrance or be unable to position its key functional groups correctly to engage with the essential residues in the binding pocket.
Table 1: Stereoselectivity of Tetrahydro-1H-3-Benzazepine Derivatives
| Compound | Isomer | Target Receptor | Binding Affinity (Ki, nM) |
| 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | (R)-enantiomer | Dopamine Receptor | High Affinity (Active) |
| 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | (S)-enantiomer | Dopamine Receptor | Low Affinity (Inactive) |
| 1,4-disubstituted tetrahydro-1H-3-benzazepine derivative | Enantiomer A | σ1 Receptor | Varies |
| 1,4-disubstituted tetrahydro-1H-3-benzazepine derivative | Enantiomer B | σ1 Receptor | Varies |
| 1,4-disubstituted tetrahydro-1H-3-benzazepine derivative | Enantiomer A | σ2 Receptor | Varies |
| 1,4-disubstituted tetrahydro-1H-3-benzazepine derivative | Enantiomer B | σ2 Receptor | Varies |
Lack of Publicly Available Research Hinders Computational Analysis of this compound
An extensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the chemical compound this compound. Specifically, there is a notable absence of computational and theoretical studies, including Quantum Mechanical (QM) calculations, Molecular Dynamics (MD) simulations, and docking or virtual screening methodologies focused on this particular molecule.
As a result, it is not possible to provide a detailed article on the computational and theoretical studies of this compound as requested. The foundational data required to populate the specified sections on electronic structure, reactivity predictions, spectroscopic property simulations, conformational analysis, and ligand-protein binding interactions are not present in the accessible scientific domain.
Further investigation into related benzazepine structures did not yield transferable data that would be scientifically accurate for this compound, a fully saturated derivative. Computational studies are highly specific to the exact molecular structure, and extrapolating data from unsaturated or differently substituted analogs would be speculative and scientifically unsound.
Therefore, until dedicated research on the computational properties of this compound is conducted and published, a comprehensive and accurate article on this topic cannot be generated.
Computational and Theoretical Studies on Decahydro 1h 3 Benzazepine
Docking and Virtual Screening Methodologies
Target Identification and Ligand Prioritization
A crucial first step in harnessing the therapeutic potential of the decahydro-1H-3-benzazepine scaffold is the identification of its biological targets. In silico target prediction methods are instrumental in this process, leveraging the vast amount of existing biological and chemical data to generate hypotheses about the mechanism of action of novel compounds.
One prominent approach is inverse virtual screening , where a molecule with a known structure, such as a this compound derivative, is computationally "docked" against a library of known protein structures. The goal is to identify proteins to which the molecule binds with high affinity, thus suggesting potential biological targets.
Another powerful technique is ligand-based target prediction . This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. By comparing a novel this compound derivative to databases of compounds with known targets, it is possible to infer potential targets for the new molecule. Several web servers and software tools are available for this purpose, employing algorithms that analyze 2D and 3D structural similarities, as well as pharmacophoric features.
Once a set of potential targets has been identified, ligand prioritization is performed to select the most promising candidates for further investigation. This involves a more rigorous computational assessment, which may include:
Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex and to calculate binding free energies.
Advanced Docking Protocols: Employing more sophisticated scoring functions to better rank potential binders.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To filter out compounds with unfavorable pharmacokinetic or toxicological profiles early in the discovery process.
For instance, a study on bicyclic azepanes explored the chemical space of simple drug scaffolds and used a polypharmacology browser to predict potential targets for newly synthesized derivatives. nih.govunibe.ch This approach led to the identification of a potent inhibitor of monoamine transporters. nih.govunibe.ch
De Novo Design Strategies Utilizing the Benzazepine Scaffold
De novo drug design aims to create novel molecular structures with desired biological activities from scratch or by elaborating on a starting fragment. The this compound scaffold is an excellent starting point for such strategies due to its conformational rigidity and the presence of multiple vectors for chemical modification.
Fragment-based de novo design is a particularly relevant strategy. In this approach, small molecular fragments are placed in the active site of a target protein and then grown or linked together to form a larger, more potent molecule. The this compound core could be used as a central scaffold onto which different functional groups are added to optimize interactions with the target.
Structure-based de novo design algorithms can utilize the 3D structure of a target's binding site to build a complementary ligand atom by atom or fragment by fragment. The this compound scaffold can be used as a template to guide the generation of new molecules that fit the binding pocket.
Recent advances in machine learning and artificial intelligence have led to the development of deep generative models for de novo design. These models can learn the underlying patterns of known active molecules and generate novel structures with similar properties. A generative model could be trained on a dataset of known ligands for a particular target and then used to generate new molecules incorporating the this compound scaffold.
A recent study highlighted a novel photochemical strategy for the de novo synthesis of a diverse collection of saturated bicyclic amines, including 7/5-fused systems related to the this compound core. sciety.orgresearchgate.net This demonstrates the synthetic accessibility of such scaffolds for their use in drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of QSAR Models for Receptor Binding
For a series of this compound derivatives with known binding affinities for a specific receptor, a QSAR model can be developed to understand the structural requirements for potent binding. This involves calculating a set of molecular descriptors for each compound that quantify various aspects of its structure, such as:
Topological descriptors: Related to the 2D connectivity of the molecule.
Geometrical descriptors: Describing the 3D shape and size of the molecule.
Electronic descriptors: Quantifying the distribution of charge in the molecule.
Hydrophobic descriptors: Related to the molecule's lipophilicity.
These descriptors are then used as independent variables in a statistical model, with the biological activity as the dependent variable. The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to gain insights into the key structural features that influence receptor binding.
For example, 3D-QSAR studies on heterocyclic compounds have been used to create models that can predict biological activity against various targets. imist.matandfonline.com These models generate contour maps that visualize the regions around the molecules where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.
| Parameter | Description | Value |
|---|---|---|
| q² | Cross-validated correlation coefficient | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.6 |
| F-value | F-test value for statistical significance | High |
| p-value | Probability of the null hypothesis | < 0.05 |
| Standard Error of Estimate | Measure of the quality of the model | Low |
Predictive Modeling for Chemical Space Exploration
Once a validated QSAR model is established, it can be used to screen large virtual libraries of this compound derivatives to identify those with the highest predicted activity. This allows for a more focused and efficient exploration of the chemical space around this scaffold.
This predictive modeling can guide the synthesis of new compounds, prioritizing those that are most likely to be active. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
The exploration of the chemical space of simple drug scaffolds, including bicyclic azepanes, has revealed untapped potential for novel bioactive compounds. nih.govunibe.ch
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based design technique that focuses on the 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.
A pharmacophore model for this compound derivatives can be generated by aligning a set of known active compounds and identifying the common chemical features that are responsible for their activity. These features typically include:
Hydrogen bond donors and acceptors
Positive and negative ionizable groups
Hydrophobic regions
Aromatic rings
The resulting pharmacophore model can then be used as a 3D query to search virtual databases for new molecules that match the pharmacophoric features, even if they have a different chemical scaffold. This is a common strategy for "scaffold hopping" to discover novel chemotypes.
| Feature | Description | Number of Features |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Atom or group that can accept a hydrogen bond | 1-2 |
| Hydrogen Bond Donor (D) | Atom or group that can donate a hydrogen bond | 0-1 |
| Hydrophobic (H) | Non-polar region of the molecule | 2-3 |
| Positive Ionizable (P) | Group that is positively charged at physiological pH | 1 |
In the absence of a known 3D structure of the target, a ligand-based pharmacophore model is an invaluable tool for guiding the design of new this compound derivatives with improved activity.
Preclinical Research Paradigms Utilizing Decahydro 1h 3 Benzazepine As a Research Probe
In Vitro Cell-Based Assays for Receptor Function Analysis
Cell-based assays are fundamental to understanding how compounds interact with their molecular targets in a controlled biological environment. Derivatives of decahydro-1H-3-benzazepine, particularly selective dopamine (B1211576) D1-like receptor agonists, are frequently characterized using these systems.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis
Many this compound derivatives are known to interact with G-protein coupled receptors (GPCRs), such as the dopamine D1 receptor, which primarily couples to the Gαs protein to stimulate adenylyl cyclase. semanticscholar.org This activation leads to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP). semanticscholar.org Assays measuring cAMP accumulation are therefore a primary method for quantifying the functional activity of these compounds. frontiersin.orgresearchgate.net
Researchers utilize various assay formats, such as the Glosensor™ cAMP assay or AlphaScreen®, in cell lines engineered to express the target receptor (e.g., HEK293 cells expressing the human D1 receptor). guidetopharmacology.orgrevvity.com In these assays, application of a D1 receptor agonist like SKF-81297 leads to a dose-dependent increase in cAMP levels. researchgate.net By generating concentration-response curves, key pharmacological parameters such as potency (EC50, the concentration required to elicit 50% of the maximal response) and efficacy (Emax, the maximum response achievable) can be determined. revvity.com For example, SKF-81297 is recognized as a full agonist for both G-protein activation and β-arrestin recruitment at the D1 receptor. biorxiv.org In contrast, another derivative, SKF-38393, acts as a high-efficacy partial agonist for G-protein/cAMP signaling but does not effectively recruit β-arrestin, highlighting its biased agonist profile. biorxiv.orgtocris.com
| Compound | Target Receptor | Assay Type | Potency (EC50/Ki) | Efficacy | Cell Line |
|---|---|---|---|---|---|
| SKF-81297 | Dopamine D1 | cAMP Accumulation | EC50: ~1-10 nM | Full Agonist | HEK293 |
| SKF-38393 | Dopamine D1 | cAMP Accumulation | Ki: 1 nM | Partial Agonist | Various |
| Fenoldopam | Dopamine D1 | cAMP Accumulation | EC50: ~25 nM | Partial Agonist | HEK293 |
Reporter Gene Assays for Transcriptional Activity
GPCR activation initiates signaling cascades that can culminate in changes to gene transcription. Reporter gene assays are employed to measure these downstream effects. frontiersin.org In this paradigm, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific promoter with a response element. For D1 receptors, which signal through cAMP, the cAMP response element (CRE) is often used.
Activation of the D1 receptor by an agonist such as SKF-38393 or SKF-81297 increases cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the CREB (cAMP response element-binding) protein, which binds to the CRE in the promoter and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the transcriptional activity and, therefore, to the initial receptor activation. This method provides a robust, amplified signal to quantify agonist efficacy. Studies have shown that systemic administration of SKF-81297 can lead to increased expression of immediate early genes like Zif268 and Arc/Arg3.1 in the brain, reflecting the transcriptional consequences of D1 receptor activation. nih.gov
Receptor Internalization and Desensitization Studies
Prolonged or intense stimulation of GPCRs by agonists typically leads to receptor desensitization and internalization, a process that regulates the cellular response. nih.gov this compound derivatives are used as pharmacological tools to induce and study these phenomena. Upon binding of an agonist like SKF-82958, the D1 receptor is phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin. nih.govbiorxiv.org This interaction uncouples the receptor from the G-protein and targets it for clathrin-mediated endocytosis, removing it from the cell surface. biorxiv.org
The internalization process can be visualized and quantified using several techniques. Immunohistochemistry in cultured neurons can show the translocation of D1 receptors from the plasma membrane to intracellular vesicles following agonist treatment. nih.gov In cell lines expressing epitope-tagged receptors (e.g., HA-tagged D1 receptors), radioimmunoassays (RIA) or flow cytometry can quantify the loss of surface receptors after agonist exposure. researchgate.netnih.gov Studies comparing different agonists show they can have varied effects on the extent of internalization, with some D1 agonists causing over 30% of surface receptors to internalize. researchgate.netnih.gov This agonist-driven internalization is a key mechanism for regulating dopaminergic signaling. nih.gov
Ex Vivo Tissue Preparations for Mechanistic Characterization
Ex vivo studies use tissues isolated from an organism, allowing for the investigation of compound effects in a more complex, multicellular environment than cell culture while still maintaining experimental control.
Organ Bath Studies on Isolated Tissues
Organ bath studies are a classic pharmacological technique used to measure the physiological response of an isolated tissue, such as contraction or relaxation of a muscle strip. nih.govnih.gov Tissues like blood vessels or vas deferens are mounted in a chamber filled with a physiological salt solution, and changes in tension are recorded via a force transducer. koreamed.orgresearchgate.net
Fenoldopam, a D1 receptor agonist derivative of this compound, is well-characterized for its vasodilatory effects. When applied to isolated renal artery segments in an organ bath, fenoldopam induces relaxation, demonstrating its ability to increase renal blood flow. mdpi.com This effect is mediated by D1 receptor stimulation on vascular smooth muscle. mdpi.com Similarly, other tissues like the vas deferens, which has a complex receptor profile, can be used to study the selectivity and functional effects of different benzazepine derivatives on neurogenic contractions. koreamed.org By applying compounds in the presence and absence of specific receptor antagonists, the mechanism of action can be precisely determined.
| Compound | Tissue Preparation | Measured Response | Finding |
|---|---|---|---|
| Fenoldopam | Isolated Renal Artery | Vasorelaxation | Induces dose-dependent relaxation, increasing vessel diameter. mdpi.com |
| Generic D1 Agonist | Isolated Vas Deferens | Modulation of Contraction | Can modulate contractions evoked by electrical field stimulation. |
Brain Slice Electrophysiology for Neuronal Circuit Analysis
To understand how this compound derivatives affect neuronal communication, researchers use acute brain slices for electrophysiological recordings. frontiersin.org In this technique, a thin slice of a specific brain region, such as the prefrontal cortex (PFC) or striatum, is kept viable in artificial cerebrospinal fluid. A microelectrode is used to record the electrical activity of individual neurons within the intact local circuits.
The application of D1 receptor agonists like SKF-81297 to PFC slices has been shown to modulate synaptic transmission. For instance, studies have demonstrated that SKF-81297 can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons, suggesting it enhances the activity of inhibitory interneurons. jneurosci.org Other research has revealed that SKF-81297 can potentiate currents mediated by the NMDA-type glutamate receptor in PFC neurons, an effect that can occur independently of D1 receptor activation, highlighting potential off-target actions that are crucial to consider when interpreting results. nih.gov These studies are critical for dissecting how these compounds alter the balance of excitation and inhibition within complex neural circuits that underlie cognition and behavior. nih.govjneurosci.org
In Vivo Animal Models for Exploring Mechanistic Roles (Non-Clinical Outcomes)
In vivo animal models are indispensable for understanding the physiological and behavioral effects of neuroactive compounds. The following subsections describe how such models would be used to investigate the mechanistic roles of a compound like this compound.
Behavioral Phenotyping in Genetically Modified Models
Behavioral phenotyping in genetically modified animal models, typically mice, is a powerful approach to elucidate the specific neural circuits and receptor systems through which a compound exerts its effects. For a research probe like this compound, this would involve administering the compound to transgenic mice that have specific genes "knocked out" (inactivated) or "knocked in" (inserted or modified) and observing the behavioral outcomes.
For instance, if this compound is hypothesized to interact with a particular dopamine receptor subtype, its effects on locomotion, reward-seeking behavior, or cognitive function would be compared between wild-type mice and mice lacking that specific receptor. A differential response between the genotypes would provide strong evidence for the compound's mechanism of action at that receptor.
Hypothetical Research Findings:
| Animal Model | Behavioral Test | Expected Outcome with this compound | Mechanistic Implication |
| Dopamine D1 Receptor Knockout Mice | Open Field Test | Attenuated hyperlocomotion compared to wild-type mice | The compound's locomotor effects are at least partially mediated by the D1 receptor. |
| Wild-Type Mice | Conditioned Place Preference | Development of preference for the drug-paired chamber | The compound may have rewarding properties. |
| Serotonin Transporter Knockout Mice | Elevated Plus Maze | Altered anxiety-like behavior compared to wild-type controls | Potential modulation of the serotonergic system. |
Neurochemical Analysis in Specific Brain Regions
To understand how this compound alters brain chemistry, post-mortem tissue analysis is often employed. Following administration of the compound to laboratory animals, specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) are dissected. Techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry are then used to quantify the levels of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites.
This approach can reveal whether the compound alters the synthesis, release, or metabolism of specific neurotransmitters in brain areas relevant to its behavioral effects.
Illustrative Neurochemical Data:
| Brain Region | Neurotransmitter | Change Following this compound | Potential Interpretation |
| Striatum | Dopamine | Increased | May indicate inhibition of reuptake or enhanced release. |
| Striatum | DOPAC (metabolite) | Decreased | Could suggest reduced dopamine turnover. |
| Prefrontal Cortex | Serotonin | No significant change | Suggests selectivity for the dopaminergic system in this region. |
| Hippocampus | Norepinephrine | Increased | Possible off-target effects on the noradrenergic system. |
Microdialysis for Neurotransmitter Release Studies
Microdialysis is a sophisticated technique for measuring neurotransmitter levels in the extracellular fluid of living, behaving animals. A small, semi-permeable probe is implanted into a specific brain region. A physiological solution is slowly perfused through the probe, allowing neurotransmitters from the surrounding brain tissue to diffuse into the dialysis fluid, which is then collected and analyzed.
This method provides real-time information on how a compound like this compound affects the dynamic release of neurotransmitters in response to its administration. It is a powerful tool for confirming the findings from post-mortem neurochemical analyses and for understanding the time course of a compound's effects.
Imaging Techniques in Preclinical Research
Preclinical imaging techniques allow for the non-invasive visualization and quantification of molecular targets and physiological processes within the living brain, providing crucial information about a compound's distribution and target engagement.
Autoradiography for Receptor Distribution Mapping
Autoradiography is an in vitro imaging technique used to map the distribution and density of receptors in the brain. Thin brain sections are incubated with a radiolabeled form of a ligand (a molecule that binds to the receptor). In the context of this compound, a radiolabeled version of the compound or a competing radioligand would be used. The brain sections are then exposed to a film or a sensitive phosphor imaging screen, which detects the radioactive decay and creates an image showing the precise location of the receptors.
By performing these experiments with and without an unlabeled "competitor" compound (like this compound), researchers can determine the binding affinity and specificity of the compound for different receptor populations throughout the brain.
Exemplary Autoradiography Binding Data:
| Brain Region | Specific Binding (fmol/mg tissue) | Inhibition by this compound (IC₅₀) | Receptor Target Implication |
| Caudate Putamen | 150.5 ± 12.3 | 15 nM | High affinity for receptors concentrated in this area (e.g., D1 receptors). |
| Nucleus Accumbens | 135.8 ± 10.9 | 20 nM | Significant binding in a key reward-related structure. |
| Cerebral Cortex | 45.2 ± 5.1 | 85 nM | Lower affinity binding in cortical regions. |
| Cerebellum | 2.1 ± 0.5 | >1000 nM | Negligible binding, indicating receptor scarcity in this region. |
Positron Emission Tomography (PET) Ligand Development for Preclinical Imaging
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the three-dimensional visualization of receptor distribution and occupancy in the living brain. This requires the development of a PET ligand, which is a molecule that binds to the target of interest and is labeled with a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]).
While specific PET ligands based on the this compound scaffold are not prominently described, the closely related tetrahydro-1H-3-benzazepine core has been successfully used. For example, the compound (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[¹¹C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, also known as [¹¹C]NNC 112, has been developed as a PET ligand for imaging dopamine D1 receptors.
Preclinical PET studies with such a ligand in non-human primates and rodents are crucial for establishing its utility before use in humans. These studies determine the ligand's ability to cross the blood-brain barrier, its binding specificity to the target receptor, and its pharmacokinetic profile.
Representative Preclinical PET Data for a Benzazepine-based Ligand ([¹¹C]NNC 112):
| Species | Brain Region | Uptake/Binding Metric | Finding |
| Cynomolgus Monkey | Striatum | High radioactivity accumulation | Indicates high density of D1 receptors. |
| Cynomolgus Monkey | Cerebellum | Low radioactivity accumulation | Used as a reference region with low receptor density. |
| Rat | Striatum | Striatum-to-cerebellum ratio: ~10.8 | Demonstrates high specific binding. |
| Rat | Prefrontal Cortex | Moderate radioactivity accumulation | Shows distribution of D1 receptors outside the striatum. |
These preclinical imaging studies are essential for validating new PET ligands and for using them as research tools to study receptor systems and the effects of unlabeled drugs that act on those same targets.
Fluorescence Imaging in Cellular and In Vivo Models
The this compound scaffold and its derivatives serve as crucial templates for the development of fluorescent ligands, which are indispensable tools for visualizing and studying receptor pharmacology in cellular and in vivo systems. These probes are created by conjugating a pharmacophore based on the benzazepine structure to a fluorescent moiety, such as rhodamine, fluorescein, or cyanine dyes. This allows for the direct observation of ligand-receptor interactions, receptor distribution, and trafficking with high spatial and temporal resolution.
Fluorescent ligands derived from benzazepine analogues have been particularly instrumental in the study of dopamine receptors. Researchers have successfully synthesized a variety of fluorescent probes with high affinity and selectivity for either D1 or D2 dopamine receptor subtypes nih.gov. These tools enable a range of applications, from fluorescence microscopy to resonance energy transfer (BRET or FRET) assays, providing deeper insights into receptor functioning nih.govresearchgate.net.
In cellular models, these probes have been used to visualize the localization of dopamine receptors on the surface of living cells. For instance, a Cy3B-labeled ligand was effectively used to visualize D2 and D3 receptors using total internal reflection microscopy nih.govresearchgate.net. Such imaging studies are critical for understanding how receptors are distributed on the plasma membrane and how this distribution changes in response to various stimuli. The development of these molecular probes allows for more efficient, scalable, and reliable high-throughput screening systems, thereby accelerating the drug development process frontiersin.org.
Table 1: Examples of Benzazepine-Scaffold Based Fluorescent Probes in Research
| Probe Type / Pharmacophore | Fluorophore Attached | Target Receptor(s) | Model System | Application / Key Finding |
| Benzazepine Analogue | Rhodamine, Fluorescein, Bodipy | Dopamine D1 Receptors | Rat brain tissue | Characterization of ligand binding and receptor selectivity nih.gov. |
| Indanylamine Pharmacophore | Cy3B | Dopamine D2/D3 Receptors | Living Cells | Visualization of D2R and D3R on the cell surface via microscopy nih.govresearchgate.net. |
| Phenylpiperazine Scaffold | Dansyl | Dopamine D2/D3 Receptors | Recombinant cell lines | Development of high-affinity probes for BRET/FRET assays nih.govresearchgate.net. |
| CELT-419 (Commercial Probe) | Cy3B | Dopamine D3 Receptor | Live HEK293-D3R cells | Quantitative ligand binding quantification via epifluorescence microscopy frontiersin.org. |
Elucidation of Signaling Pathways and Downstream Effects in Research Models
Derivatives of the this compound framework are pivotal research probes for dissecting the complex intracellular signaling cascades initiated by receptor activation. By selectively targeting specific receptors, these compounds allow investigators to trace the molecular signals from the cell membrane to downstream effectors, providing a mechanistic understanding of cellular responses. The primary utility of these compounds lies in their ability to modulate G-protein coupled receptors (GPCRs), such as the dopamine receptors, and thereby influence the production of second messengers and the activity of protein kinase cascades.
A significant focus of research has been on the cyclic AMP (cAMP) signaling pathway. Many benzazepine-based ligands target D1-like dopamine receptors, which are known to couple to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels nih.govcuny.edu. Conversely, compounds targeting D2-like receptors typically inhibit adenylyl cyclase. For example, the dibenzazepine derivative carbamazepine has been shown to attenuate cAMP signals nih.govresearchgate.net. The ability of these compounds to modulate cAMP accumulation is a critical tool for studying pathways involved in everything from neurotransmission to metabolic regulation mdpi.com.
Beyond cAMP, these research probes are used to investigate mitogen-activated protein kinase (MAPK) signaling, particularly the extracellular signal-regulated kinase (ERK) pathway. Activation of D1 dopamine receptors by benzazepine agonists can trigger a cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK mdpi.com. Phosphorylated ERK can then translocate to the nucleus to regulate gene expression. Studying the influence of specific benzazepine ligands on ERK phosphorylation helps to connect receptor activation to long-term changes in neuronal function and plasticity mdpi.comnih.gov.
Table 2: Signaling Pathway Research Utilizing Benzazepine-Related Compounds
| Compound Class / Derivative | Target Receptor(s) | Signaling Pathway Investigated | Research Model | Downstream Effect Observed |
| Benzazepine Analogues | Dopamine D1 Receptors | Adenylyl Cyclase / cAMP | Rat brain tissue homogenates | Stimulation of adenylyl cyclase activity nih.gov. |
| Carbamazepine (Dibenzazepine) | Not specified | cAMP Accumulation | HEK293 cells with cAMP biosensor | Attenuation of cAMP signals nih.govresearchgate.net. |
| D1 Receptor Agonists | Dopamine D1 Receptors | Ras-Raf-MEK-ERK | Mouse striatum | Increased phosphorylation of ERK mdpi.com. |
| Peripheral Benzodiazepine (B76468) Receptor Ligands | Peripheral Benzodiazepine Receptor (PBR) | MEK / ERK | Esophageal cancer cells | Time- and dose-dependent phosphorylation of ERK1/2 nih.gov. |
Decahydro 1h 3 Benzazepine As a Privileged Scaffold for Chemical Biology Tools
Development of Fluorescent Probes and Chemical Tags
The development of fluorescent probes and chemical tags is a cornerstone of chemical biology, enabling the visualization and tracking of biological molecules and processes. Typically, a fluorescent probe consists of a fluorophore (a molecule that emits light upon excitation) attached to a scaffold that directs it to a specific biological target.
While there are examples of other scaffolds being used for these purposes, such as the development of fluorescent-labeled ligands for the benzodiazepine (B76468) receptor, specific instances of decahydro-1H-3-benzazepine being used as the directing scaffold for a fluorescent probe are not readily found in the published literature. The design of such a probe would involve conjugating a suitable fluorophore to the this compound core. The choice of fluorophore and the attachment point on the scaffold would be critical to ensure that the probe retains its affinity for its intended biological target and that the fluorescence properties are not quenched.
Table 1: Potential Fluorophores for Probe Development
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |
| Fluorescein | 494 | 521 | 0.92 |
| Rhodamine B | 555 | 580 | 0.31 |
| BODIPY FL | 503 | 512 | 0.97 |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 |
This table represents a selection of common fluorophores that could theoretically be coupled to a this compound scaffold, but does not represent actual developed probes based on this scaffold due to a lack of available data.
Integration into Prodrug Strategies for Targeted Delivery in Research Models
Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of a biologically active molecule. This involves chemically modifying the active drug to render it inactive until it reaches its target, where it is then converted to the active form. This approach can enhance solubility, stability, and targeted delivery.
The this compound scaffold could theoretically be integrated into prodrug design. For instance, if a this compound derivative is the active pharmacophore, its secondary amine could be temporarily modified with a promoiety. This promoiety would be designed to be cleaved by specific enzymes or under certain physiological conditions present at the target site. However, specific research articles demonstrating the application of the this compound scaffold in prodrug strategies for targeted delivery in research models are not available.
Use in Affinity Chromatography and Target Deconvolution Studies
Affinity chromatography is a powerful technique used to purify a specific molecule or a group of molecules from a complex mixture. In the context of chemical biology, it is often used for target deconvolution, which is the process of identifying the biological target of a small molecule. This is achieved by immobilizing the small molecule (the "bait") onto a solid support and then passing a cell lysate over it. The target protein(s) will bind to the immobilized molecule and can then be eluted and identified.
For the this compound scaffold to be used in this manner, a derivative would need to be synthesized with a linker arm that could be covalently attached to a chromatography resin. The choice of the linker and its attachment point would be crucial to ensure that the immobilized ligand can still interact with its target protein. While this is a standard and powerful technique, there are no specific published examples of the this compound scaffold being utilized in affinity chromatography or target deconvolution studies.
Application in High-Throughput Screening (HTS) Libraries
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Compound libraries for HTS are often designed around "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets.
The this compound scaffold, with its three-dimensional structure and potential for diverse functionalization, has the characteristics of a privileged scaffold. A library of compounds based on this scaffold could be synthesized by varying the substituents at different positions on the ring system. This library could then be screened against a variety of biological targets to identify "hit" compounds with desired activities. Despite its potential, there is no readily available information on the inclusion of this compound-based libraries in HTS campaigns. The successful application of this scaffold in HTS would depend on the development of efficient synthetic routes to generate a diverse range of analogs.
Chromatographic Techniques for Separation and Purity
Chromatography remains the cornerstone of analytical chemistry for the separation of complex mixtures and the assessment of compound purity. For this compound, a multi-faceted chromatographic approach is necessary to address aspects from routine purity checks to the more complex challenge of chiral separations.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. nih.govresearchgate.net For the routine purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be the initial approach.
Method development would involve the systematic optimization of several key parameters to achieve adequate resolution of the main peak from any potential impurities, starting materials, or degradation products.
Key Considerations for HPLC Method Development:
Stationary Phase: A C18 or C8 column is a common starting point for the separation of moderately polar compounds like this compound. scispace.comnih.gov The choice between them would depend on the desired retention and selectivity.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. scispace.com The pH of the aqueous phase is a critical parameter for basic compounds like this compound, as it will influence the ionization state and, consequently, the retention behavior of the analyte.
Detection: Given the lack of a strong chromophore in the saturated structure of this compound, Ultraviolet (UV) detection at low wavelengths (e.g., 200-220 nm) may be feasible, although sensitivity might be limited. annexpublishers.com More universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be employed for more sensitive and uniform detection of the analyte and its impurities. Coupling the HPLC to a mass spectrometer (LC-MS) would provide both high sensitivity and structural information. nih.gov
Interactive Data Table: Illustrative HPLC Parameters for Benzazepine Analogs
| Parameter | Condition 1 | Condition 2 | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm | C18 provides general hydrophobicity; Phenyl-Hexyl offers alternative selectivity through pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 9.5 | Acidic mobile phase for protonated amine; basic mobile phase for neutral amine. |
| Mobile Phase B | Acetonitrile | Methanol | Different organic modifiers to alter selectivity. |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 15 min | Gradient elution to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Standard analytical flow rates. |
| Detector | UV at 210 nm | ELSD | Low wavelength UV for non-chromophoric compounds; ELSD for universal detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. labrulez.com Due to the polar nature and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and adsorption to the column. labrulez.comresearchgate.net To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of the analyte. researchgate.netgcms.czjfda-online.com
Derivatization Strategies for this compound:
Acylation: Reaction with reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) converts the secondary amine to a less polar and more volatile amide derivative. jfda-online.comlibretexts.org These derivatives are also highly responsive to electron capture detection (ECD) for trace analysis.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.cz
Alkylation: Derivatization can also be achieved through alkylation, for example, using alkyl chloroformates. rsc.org
Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The mass spectrometer provides not only sensitive detection but also valuable structural information from the fragmentation pattern of the derivative, aiding in the confirmation of the analyte's identity. waters.commdpi.com
Interactive Data Table: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Method 1: Acylation | Method 2: Silylation | Rationale |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TFAA creates volatile and ECD-active derivatives; BSTFA is a common and effective silylating agent. |
| Reaction Conditions | 60 °C for 30 minutes | 70 °C for 45 minutes | Mild heating to ensure complete derivatization. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | HP-1ms (30 m x 0.25 mm, 0.25 µm) | Low-polarity columns suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Helium | Inert carrier gas for GC. |
| Oven Program | 80 °C (1 min) to 280 °C at 10 °C/min | 100 °C (2 min) to 300 °C at 15 °C/min | Temperature programming for optimal separation of derivatives from by-products. |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound contains chiral centers, meaning it can exist as enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical in pharmaceutical development. americanpharmaceuticalreview.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. wiley.comchromatographyonline.comselvita.com
SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier such as methanol or ethanol. tandfonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high chromatographic efficiency and rapid analysis times. chromatographyonline.com
Key Aspects of Chiral SFC Method Development:
Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including amines. nih.gov
Mobile Phase Modifiers and Additives: The type and concentration of the organic modifier and any additives (e.g., amines or acids) can significantly influence the retention and resolution of enantiomers. europeanpharmaceuticalreview.com For a basic compound like this compound, the addition of a small amount of a basic additive like diethylamine or isopropylamine to the mobile phase can improve peak shape and resolution.
Electrophoretic Methods
Capillary electrophoresis (CE) offers a high-efficiency separation mechanism that is complementary to chromatography. It is particularly well-suited for the analysis of charged species and for determining enantiomeric purity. springernature.comnih.gov
Capillary Electrophoresis for Analytical Purity and Enantiomeric Excess
In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate through a capillary under the influence of an electric field at different velocities depending on their charge-to-size ratio. nih.gov For the purity analysis of this compound, an acidic buffer would be used to ensure the compound is protonated and positively charged.
For the determination of enantiomeric excess, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. springernature.comscielo.org.mxresearchgate.net The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte, which have different mobilities, allowing for their separation.
Interactive Data Table: Exemplary Capillary Electrophoresis Conditions
| Parameter | Purity Analysis (CZE) | Enantiomeric Separation | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length | Fused Silica, 50 µm i.d., 50 cm total length | Standard capillary dimensions for CE. |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | 50 mM Phosphate Buffer, pH 2.5 | Low pH ensures the amine is protonated. |
| Chiral Selector | None | 10 mM Sulfated-β-cyclodextrin | Sulfated cyclodextrins are effective for separating enantiomers of basic compounds. scielo.org.mx |
| Voltage | 20 kV | 25 kV | Applied voltage drives the electrophoretic separation. |
| Temperature | 25 °C | 20 °C | Temperature control is crucial for reproducible migration times. |
| Detection | UV at 200 nm | UV at 200 nm | Direct UV detection at low wavelengths. |
Hyphenated Techniques in Structural Elucidation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive structural elucidation of compounds and their impurities. springernature.comasdlib.orgnih.gov
For this compound, the most powerful hyphenated techniques would be:
LC-MS/MS and GC-MS/MS: Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. nih.govnih.gov This is invaluable for identifying unknown impurities, degradation products, or metabolites by comparing their fragmentation patterns to that of the parent compound. High-resolution mass spectrometry (HRMS) coupled with these separation techniques allows for the determination of elemental compositions, further aiding in the identification of unknown compounds. nih.gov
LC-NMR: While less common due to sensitivity limitations, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide complete structural information of separated components without the need for isolation. jetir.org This can be particularly useful for the unambiguous identification of stereoisomers or complex impurities.
The fragmentation of cyclic amines in mass spectrometry often involves cleavage of the bonds alpha and beta to the nitrogen atom. projectguru.inwhitman.edu For this compound, characteristic fragmentation pathways would be expected, and these would be key to its identification and the structural characterization of related substances.
Future Directions and Emerging Research Avenues for Decahydro 1h 3 Benzazepine
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
The paradigm of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML), shifting from iterative, experimental screening to predictive, data-driven design. broadinstitute.org For the decahydro-1H-3-benzazepine scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and accelerate the identification of promising drug candidates.
Future research will likely leverage AI and ML models to predict the biological activities and physicochemical properties of novel this compound derivatives before their synthesis. malvernpanalytical.com By training algorithms on large datasets of known compounds, researchers can develop predictive models for:
Target Affinity and Selectivity: ML algorithms can learn the complex relationships between the three-dimensional structure of a this compound derivative and its binding affinity to specific biological targets. This allows for the in silico screening of virtual libraries to prioritize compounds with the highest predicted potency and selectivity, saving significant time and resources. patsnap.com
ADMET Properties: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Predictive models can estimate these properties based on molecular structure alone, enabling chemists to design derivatives with improved drug-like characteristics from the outset. broadinstitute.org
Polypharmacology Prediction: AI can identify compounds likely to interact with multiple targets, a key aspect of designing therapies for complex diseases. patsnap.com This is particularly relevant for the this compound scaffold, which has the potential to be decorated with various pharmacophores.
For instance, machine learning models have been successfully developed to predict prescription patterns and risks associated with benzodiazepines, a related class of compounds, using administrative health data. nih.govnih.govresearchgate.net A similar approach could be used to model and predict the therapeutic potential and potential off-target effects of new this compound analogs, guiding safer and more effective drug design.
| AI/ML Application | Objective | Potential Impact | Relevant Methodologies |
|---|---|---|---|
| Virtual Screening | Identify potent and selective binders from large virtual libraries. | Accelerates hit identification and reduces experimental screening costs. | Support Vector Machines (SVM), Random Forests (RF), Deep Neural Networks (DNNs). researchgate.netfrontiersin.org |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of unsynthesized compounds. | Reduces late-stage attrition of drug candidates due to poor properties. | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs). |
| De Novo Design | Generate novel this compound structures with desired properties. | Explores uncharted chemical space and creates innovative molecular architectures. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). patsnap.com |
| Polypharmacology Modeling | Predict interactions with multiple biological targets. | Facilitates the design of multi-target drugs for complex diseases. patsnap.com | Network-based models, Deep Learning. medscape.com |
Exploration of Novel Biological Targets and Polypharmacology Concepts
Polypharmacology, the concept of a single drug acting on multiple targets, is gaining traction as a strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. medscape.comnih.gov The flexible and three-dimensional nature of the this compound scaffold makes it an ideal core for developing multi-target-directed ligands (MTDLs).
Emerging research will likely focus on designing this compound derivatives that can simultaneously modulate distinct but interconnected biological pathways. A notable example within the broader benzazepine class involves derivatives synthesized to combat excitotoxicity in neurodegeneration. nih.gov These compounds have demonstrated the ability to act on multiple targets, including:
N-methyl-D-aspartate (NMDA) receptors: To block excessive glutamatergic signaling.
Glycogen synthase kinase 3 beta (GSK-3β): A key enzyme in tau phosphorylation.
Amyloid-beta (Aβ) aggregation: To inhibit the formation of toxic plaques. nih.gov
This multi-target approach has shown significant neuroprotective, antioxidant, and anti-apoptotic properties in preclinical models. nih.gov Future work on the this compound core could build upon these findings, exploring its potential to yield MTDLs for Alzheimer's disease, Parkinson's disease, or other complex CNS disorders. The broad pharmacological activities already associated with various benzazepine derivatives, such as anti-hypertensive and anti-depressant effects, further underscore the scaffold's potential for engaging a wide range of biological targets. researchgate.net
| Therapeutic Area | Potential Target Combination | Rationale |
|---|---|---|
| Alzheimer's Disease | NMDAR Antagonism + GSK-3β Inhibition + Aβ Aggregation Inhibition | Simultaneously addresses excitotoxicity, tau pathology, and amyloid plaque formation. nih.gov |
| Metabolic Syndrome | Dopamine (B1211576) Receptor Agonism + Serotonin Receptor Modulation | Targets pathways involved in both appetite control and mood regulation. |
| Oncology | Kinase Inhibition + Histone Deacetylase (HDAC) Inhibition | Combines anti-proliferative and epigenetic mechanisms of action. |
Development of Optogenetic and Chemogenetic Tools Based on the Scaffold
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific cell populations, particularly neurons, using light or designer small molecules, respectively. nih.govtocris.com A cornerstone of chemogenetics is the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic molecules. nih.govnih.gov
A significant future direction lies in the development of novel, highly specific ligands for these engineered receptors. The this compound scaffold presents an intriguing starting point for this endeavor. Many existing chemogenetic actuators are modulated by Clozapine-N-oxide (CNO), which can be metabolized back to clozapine, a dibenzodiazepine with its own psychoactive profile. ox.ac.uk This has created a demand for new ligands that are pharmacologically inert at endogenous receptors.
Given the known CNS activity of many benzazepine derivatives, the this compound core could be systematically modified to design ligands with high affinity and selectivity for specific DREADDs (e.g., hM3Dq for activation or hM4Di for inhibition) while remaining completely inactive at native receptors. tocris.com Such research would involve:
Computational Docking: Modeling this compound derivatives within the binding pockets of various DREADD subtypes to guide design.
Chemical Synthesis: Creating a focused library of derivatives with systematic modifications to explore structure-activity relationships.
In Vitro and In Vivo Validation: Screening the new compounds for DREADD activation and ensuring they lack off-target effects in cell lines and animal models.
Developing a novel class of chemogenetic ligands based on the this compound scaffold would be a significant contribution to neuroscience, providing researchers with more precise and reliable tools to dissect neural circuits and understand the basis of behavior and disease. addgene.org
Advanced Materials Science Applications
While primarily explored for its biological activity, the this compound structure also holds potential for applications in materials science. The unique combination of a rigid benzene (B151609) ring and a flexible, saturated seven-membered heterocyclic ring could be exploited to create novel polymers and functional materials with unique properties.
Future research could explore the use of this compound as a monomer or a building block in polymerization reactions. Potential avenues include:
Conducting Polymers: Derivatives of polyaniline are well-known conducting polymers. nih.gov By incorporating the this compound moiety into polymer backbones, it may be possible to create new materials with tunable solubility, processability, and electrochemical stability. msstate.edu The saturated azepine ring could introduce conformational flexibility, influencing the packing and charge transport properties of the final material. nih.gov
High-Performance Polymers: The rigid-flexible nature of the scaffold could be used to design polymers with desirable thermal and mechanical properties, such as high thermal stability and controlled elasticity.
Functional Surfaces: The nitrogen atom in the scaffold provides a convenient handle for further chemical modification. This compound derivatives could be grafted onto surfaces to alter their properties, for example, to create biocompatible coatings or surfaces with specific recognition capabilities.
The synthesis of functionalized azepines is an active area of research, and these methods could be adapted to create monomers suitable for polymerization. nih.gov Exploring the materials science applications of this scaffold represents a truly novel direction that bridges organic chemistry with polymer science and engineering.
Expanding Chemical Space through Combinatorial and Fragment-Based Approaches
To fully unlock the therapeutic potential of the this compound scaffold, its surrounding chemical space must be explored efficiently and systematically. Two powerful strategies for achieving this are combinatorial chemistry and fragment-based drug design (FBDD).
Combinatorial Chemistry involves the rapid synthesis of large numbers of different but structurally related molecules. This approach has been successfully applied to the related benzodiazepine (B76468) scaffold to generate vast libraries containing tens of thousands of unique compounds. researchgate.net A similar high-throughput synthesis strategy could be applied to the this compound core. By using diverse sets of building blocks at various points of attachment on the scaffold, researchers can quickly generate a large library of derivatives for biological screening, dramatically increasing the chances of discovering novel hits for various targets. nih.gov
Fragment-Based Drug Design (FBDD) offers a more rational and efficient alternative to traditional high-throughput screening. chemdiv.compatsnap.com FBDD starts with identifying small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. researchgate.net These fragments are then grown, linked, or merged to produce a high-affinity lead compound. nih.gov
This approach is particularly well-suited for the this compound scaffold. Research on NMDAR antagonists has shown that complex molecules can be deconstructed to a simpler tetrahydro-3-benzazepine core, which serves as an excellent starting point for optimization. nih.gov This demonstrates that the core scaffold itself can be considered a "sociable" fragment. A future FBDD campaign could proceed as follows:
Screening: Screen a fragment library to identify small molecules that bind to different sub-pockets of a target protein.
Linking/Growing: Use the this compound scaffold as a central linker to connect two or more identified fragments, or as a core from which to "grow" a substituent towards an adjacent binding pocket.
Optimization: Iteratively modify the resulting molecule to optimize its binding affinity and drug-like properties. nih.gov
By combining the brute-force power of combinatorial chemistry with the precision of fragment-based design, researchers can systematically and efficiently explore the chemical space around the this compound core, maximizing the potential for discovering next-generation therapeutics.
Q & A
Q. How can researchers ensure reproducibility when reporting this compound synthetic protocols?
- Methodological Answer : Adhere to ACS Guidelines by specifying reagent purity (e.g., ≥99%), solvent batch numbers, and equipment calibration details. Provide raw spectral data (NMR, MS) in supplementary materials and reference published analogs (e.g., NIH 8684) for benchmarking .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
